Molecular Weight and Lipophilicity Differentiate from Unsubstituted Phenyl Oxalamide Congeners
The introduction of a methylthio group at the 3‑position of the phenyl ring increases molecular weight by 46.07 Da and adds a sulfur‑containing hydrogen‑bond acceptor compared with the unsubstituted phenyl analogue N1‑methyl‑N2‑phenyloxalamide (MW = 178.21 Da, C₉H₁₀N₂O₂). The methylthio substituent raises cLogP by approximately +0.8–1.2 log units based on fragment‑based calculations, altering both solubility and membrane partitioning . Additionally, the 3‑methylthio regioisomer (meta‑substituted) presents a different steric profile compared with the 2‑methylthio (ortho‑substituted) analogue, which may influence target‑binding geometry.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 224.28 g/mol; C₁₀H₁₂N₂O₂S; estimated cLogP ≈ 1.5–2.0 |
| Comparator Or Baseline | N1-methyl-N2-phenyloxalamide: MW = 178.21 g/mol; C₉H₁₀N₂O₂; estimated cLogP ≈ 0.5–1.0 |
| Quantified Difference | ΔMW = +46.07 Da; ΔcLogP ≈ +1 log unit (calculated) |
| Conditions | In silico calculated physicochemical properties; no experimental logP data available for the target compound |
Why This Matters
The distinct MW and lipophilicity profile can affect compound handling, solubility, and passive membrane permeability, factors that directly influence assay performance and hit triaging.
